molecular formula C8H13BrO3 B8562614 Ethyl 2-bromo-4-methyl-3-oxopentanoate CAS No. 81569-67-7

Ethyl 2-bromo-4-methyl-3-oxopentanoate

Cat. No. B8562614
M. Wt: 237.09 g/mol
InChI Key: VVMHCJBHVSFZPC-UHFFFAOYSA-N
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Patent
US08653075B2

Procedure details

To a suspension of sodium acetate (1.9 g) in glacial acetic acid (15 ml) was added 4-methyl-3-oxo-pentanoic acid ethyl ester (2 g) and the reaction mixture cooled to 10° C. Bromine (0.7 ml) was then added dropwise. The resulting solution was allowed to warm to room temperature and stirred for 1 h. The reaction was complete (by TLC) and was concentrated in vacuum affording 3.8 g crude ethyl product which was used directly in the next synthetic step.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[CH2:6]([O:8][C:9](=[O:16])[CH2:10][C:11](=[O:15])[CH:12]([CH3:14])[CH3:13])[CH3:7].[Br:17]Br>C(O)(=O)C>[Br:17][CH:10]([C:11](=[O:15])[CH:12]([CH3:13])[CH3:14])[C:9]([O:8][CH2:6][CH3:7])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(CC(C(C)C)=O)=O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
affording 3.8 g crude ethyl product which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)OCC)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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